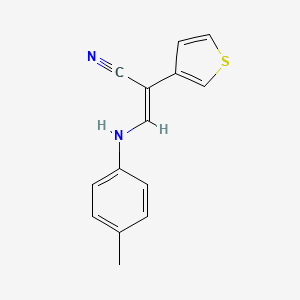
(Z)-3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylanilino)-2-(3-thiophenyl)-2-propenenitrile is an aminotoluene.
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
Thiophene derivatives have garnered significant attention in scientific research due to their unique photophysical properties, making them suitable for various applications, including organic light-emitting diodes (OLEDs) and other optoelectronic devices. A study conducted by Xu, Yu, and colleagues highlighted the synthesis and photoluminescent characteristics of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units. These compounds exhibited green fluorescence in both solid-state and solution, indicating their potential in developing new photoluminescent materials with good thermal stability (Xu, Yu, & Yu, 2012).
Material Science and Electronics
In material science, thiophene-based compounds have been explored for their electronic properties. A notable example is the synthesis of a donor-acceptor type conjugative polymer incorporating cyanophenylenevinylene and thiophene moieties. This polymer was studied for its linear and nonlinear optical properties, revealing its potential as an effective optical limiting material. The research underscores the importance of thiophene derivatives in enhancing the performance of electronic and optoelectronic devices, thereby contributing to advancements in material science (Hegde et al., 2010).
Organic Synthesis and Chemical Reactions
Thiophene derivatives are also pivotal in organic synthesis, where they serve as key intermediates in the formation of complex molecules. For instance, the work by Ashok et al. involves the synthesis of hybrid compounds integrating thiophene scaffolds, demonstrating their antimicrobial activity. This study not only highlights the synthetic utility of thiophene derivatives but also their potential in developing new antimicrobial agents, showcasing the broad applicability of these compounds in chemical synthesis and pharmaceuticals (Ashok et al., 2016).
Propiedades
Fórmula molecular |
C14H12N2S |
|---|---|
Peso molecular |
240.33 g/mol |
Nombre IUPAC |
(Z)-3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H12N2S/c1-11-2-4-14(5-3-11)16-9-13(8-15)12-6-7-17-10-12/h2-7,9-10,16H,1H3/b13-9+ |
Clave InChI |
MUMLJJBCDLNKTP-UKTHLTGXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CSC=C2 |
SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B1227198.png)
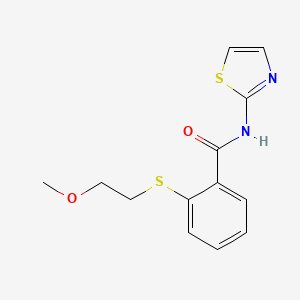
![METHYL 2-[(2-{[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B1227202.png)
![2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile](/img/structure/B1227203.png)
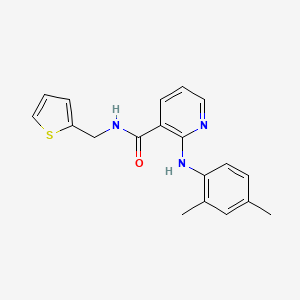

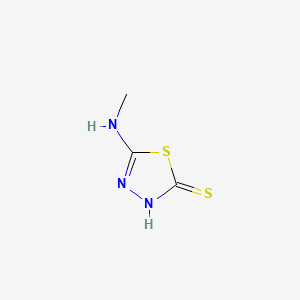
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide](/img/structure/B1227212.png)
![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate](/img/structure/B1227213.png)

![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)
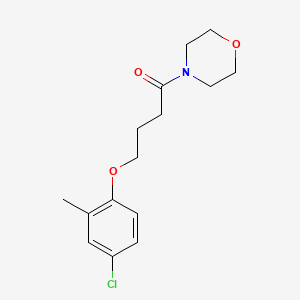
![N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide](/img/structure/B1227222.png)

